Decahydro-quinolin-4-ol
Overview
Description
Decahydro-quinolin-4-ol, also known as decahydro-4-quinolinol, is a heterocyclic organic compound with the molecular formula C9H17NO. It is a derivative of quinoline, where the aromatic ring is fully hydrogenated, resulting in a saturated bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: Decahydro-quinolin-4-ol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of quinoline derivatives. For instance, quinoline can be hydrogenated over a platinum catalyst to yield decahydroquinoline, which can then be further hydroxylated to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The reaction conditions often include high pressure and temperature to ensure complete hydrogenation of the quinoline ring. The hydroxylation step may involve the use of specific oxidizing agents under controlled conditions to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: Decahydro-quinolin-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, yielding decahydroquinoline.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of decahydroquinoline.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Decahydro-quinolin-4-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmacologically active agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes
Mechanism of Action
The mechanism of action of decahydro-quinolin-4-ol involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Decahydroquinoline: Lacks the hydroxyl group present in decahydro-quinolin-4-ol.
Quinoline: An aromatic compound with a similar core structure but without hydrogenation.
4-Hydroxyquinoline: Contains a hydroxyl group but retains the aromatic nature of quinoline
Uniqueness: this compound is unique due to its fully hydrogenated structure combined with a hydroxyl group, which imparts distinct chemical reactivity and potential biological activity. This combination makes it a valuable compound for various synthetic and research applications .
Biological Activity
Decahydro-quinolin-4-ol (DQH) is a bicyclic compound that has garnered attention in scientific research for its potential biological activities. Its unique structure, characterized by a saturated nitrogen-containing ring, positions it as a valuable entity in medicinal chemistry, particularly in the development of new therapeutic agents. This article delves into the biological activity of DQH, highlighting its mechanisms of action, potential applications, and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 135.23 g/mol. Its structural features include:
- A saturated quinoline framework.
- A hydroxyl group at the 4-position, which enhances its solubility and reactivity.
This combination of structural elements contributes to its diverse biological activities.
The biological activity of DQH is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : DQH has been investigated for its potential to inhibit specific enzymes, which can be crucial for therapeutic applications. For instance, similar quinoline derivatives have shown promise as inhibitors of DNA gyrase and other critical enzymes involved in cellular processes .
- Ligand Binding : The compound may act as a ligand for various protein targets, modulating their function and influencing biochemical pathways. This property is significant for drug development, particularly in targeting diseases like cancer and infections.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
- Antimicrobial Activity : Preliminary studies suggest that DQH possesses antimicrobial properties, potentially making it useful in treating infections caused by bacteria and fungi .
- Antioxidant Effects : DQH has been evaluated for its antioxidant capabilities, which are essential for protecting cells from oxidative stress and damage .
- Antitumor Potential : Quinoline derivatives are known for their anticancer properties. DQH's structural similarities with other active compounds suggest it may also exhibit antitumor activity .
Table 1: Summary of Biological Activities of this compound
Case Study: Antimicrobial Evaluation
A recent study assessed the antimicrobial efficacy of DQH against common pathogenic bacteria. The results indicated that DQH inhibited the growth of several strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as a therapeutic agent in infectious diseases.
Case Study: Antioxidant Activity
In vitro assays demonstrated that DQH exhibited significant antioxidant activity, with an IC50 value comparable to established antioxidants. This suggests that DQH could be developed into a nutraceutical or pharmaceutical product aimed at reducing oxidative stress-related diseases .
Future Directions
The biological activity of this compound presents numerous opportunities for further research:
- Mechanistic Studies : Detailed investigations into the specific molecular interactions and pathways influenced by DQH are needed to fully understand its pharmacological potential.
- Clinical Trials : Given its promising preclinical results, advancing DQH into clinical trials could validate its efficacy and safety for therapeutic use.
- Structural Modifications : Exploring derivatives of DQH may yield compounds with enhanced potency or selectivity for specific targets.
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydroquinolin-4-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h7-11H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLQARXBFLAEGNM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)C(CCN2)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49788-04-7 | |
Record name | decahydroquinolin-4-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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